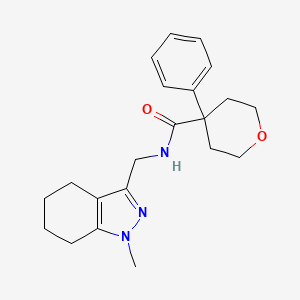

![molecular formula C24H18N2O4S B2727726 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate CAS No. 877637-53-1](/img/structure/B2727726.png)

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

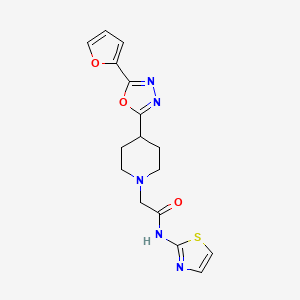

“4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1’-biphenyl]-4-yl)acetate” is a potent APJ functional antagonist in cell-based assays . It has been discovered and characterized as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H11N3O6S . The InChI code for this compound is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 385.36 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis of Pyrimidine-Linked Heterocyclic Compounds : Research indicates the synthesis of pyrimidine-linked compounds utilizing microwave irradiation, revealing their potential for insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, including those with 4-oxo-pyran structures, have been evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in medical applications (Rahmouni et al., 2016).

Antioxidant Activity : Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, akin to the chemical structure , have demonstrated notable antioxidant activities, comparing favorably with ascorbic acid (El‐Mekabaty, 2015).

Chemical Synthesis and Reactivity

Synthetic Applications in Chemistry : Studies show the use of related pyran compounds as synthons for creating diverse chemical structures, indicating the versatility of such compounds in chemical synthesis (Ram & Goel, 1996).

Development of PDE9A Inhibitors : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has led to the development of selective brain penetrant PDE9A inhibitors, showcasing the relevance of these compounds in neuropharmacology (Verhoest et al., 2012).

Antimicrobial Activity : Synthesis of coumarin pyrazole pyrimidine derivatives, related to the core structure , has been explored for their antimicrobial properties against various microorganisms (Laxmi et al., 2012).

Pharmaceutical and Medicinal Chemistry

- Anticonvulsant Drug Development : The compound Epimidin, containing a pyrazolo[3,4-d]pyrimidin-4-one structure, has been identified as a promising anticonvulsant drug candidate, exemplifying the potential medical uses of related compounds (Severina et al., 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-phenylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4S/c27-21-14-20(16-31-24-25-11-4-12-26-24)29-15-22(21)30-23(28)13-17-7-9-19(10-8-17)18-5-2-1-3-6-18/h1-12,14-15H,13,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMJYCUTDDNVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2727644.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)

![(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2727650.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)

![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid](/img/structure/B2727655.png)